molecular formula C14H23N5O2 B6790861 N-[(2R,3R)-2-methyloxolan-3-yl]-4-(triazol-1-ylmethyl)piperidine-1-carboxamide

N-[(2R,3R)-2-methyloxolan-3-yl]-4-(triazol-1-ylmethyl)piperidine-1-carboxamide

Cat. No.: B6790861
M. Wt: 293.36 g/mol
InChI Key: FNGGFMWQSAYNLU-DGCLKSJQSA-N
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Description

N-[(2R,3R)-2-methyloxolan-3-yl]-4-(triazol-1-ylmethyl)piperidine-1-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a piperidine ring substituted with a triazole moiety and a methyloxolan group, which contribute to its unique chemical properties and biological activities.

Properties

IUPAC Name

N-[(2R,3R)-2-methyloxolan-3-yl]-4-(triazol-1-ylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O2/c1-11-13(4-9-21-11)16-14(20)18-6-2-12(3-7-18)10-19-8-5-15-17-19/h5,8,11-13H,2-4,6-7,9-10H2,1H3,(H,16,20)/t11-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGGFMWQSAYNLU-DGCLKSJQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)NC(=O)N2CCC(CC2)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](CCO1)NC(=O)N2CCC(CC2)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R,3R)-2-methyloxolan-3-yl]-4-(triazol-1-ylmethyl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Triazole Group: The triazole moiety is introduced via a click chemistry reaction, typically involving azide and alkyne precursors under copper-catalyzed conditions.

    Attachment of the Methyloxolan Group: The methyloxolan group is attached through a nucleophilic substitution reaction, where the piperidine nitrogen attacks an epoxide ring, forming the desired oxolane structure.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the amine with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the click chemistry step, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyloxolan group, leading to the formation of hydroxylated or ketone derivatives.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Hydroxylated or ketone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[(2R,3R)-2-methyloxolan-3-yl]-4-(triazol-1-ylmethyl)piperidine

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